molecular formula C24H19BrClN3O2S B14949248 1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate

1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate

Cat. No.: B14949248
M. Wt: 528.8 g/mol
InChI Key: QBSBSCDEDXUALE-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process may start with the bromination of phenyl compounds, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The formation of the imine and subsequent thiolation are critical steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imine or other functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology

Biologically, the compound may be investigated for its interactions with biological molecules and potential therapeutic effects. It could serve as a lead compound in drug discovery and development.

Medicine

In medicine, the compound’s unique structure may offer potential as a therapeutic agent for various diseases. Research may focus on its efficacy, safety, and mechanism of action in treating specific conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with bromine, chlorine, and sulfur-containing functional groups. Examples might be:

  • 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
  • 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE

Uniqueness

The uniqueness of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.8 g/mol

IUPAC Name

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate

InChI

InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)29-22(30)14-21(23(29)31)32-24(28-19-6-2-1-3-7-19)27-15-16-9-11-18(26)12-10-16/h1-13,21H,14-15H2,(H,27,28)

InChI Key

QBSBSCDEDXUALE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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